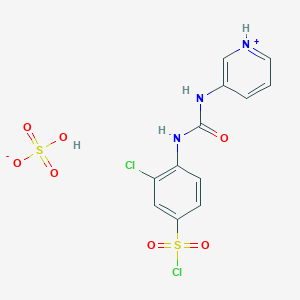

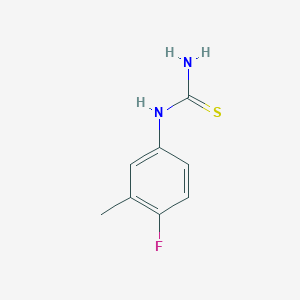

4-Fluoro-3-methylphenylthiourea

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Thioureas are a class of organic compounds structurally similar to ureas, except that the oxygen atom is replaced by a sulfur atom . The general structure is R1R2N(CS)NR3R4. They are involved in a wide range of chemical reactions.

Synthesis Analysis

The synthesis of thioureas usually involves the reaction of amines with an isothiocyanate . Specific methods of synthesis can vary based on the desired thiourea derivative.Molecular Structure Analysis

Thioureas have a planar structure around the sulfur atom, with the two amine groups in trans configuration . The exact structure can vary depending on the substituents attached to the nitrogen atoms.Chemical Reactions Analysis

Thioureas are versatile compounds in organic synthesis. They can act as nucleophiles towards carbonyl compounds, forming an intermediate that can react with a variety of electrophiles .Physical and Chemical Properties Analysis

Thioureas are typically solid at room temperature, and many are soluble in water or organic solvents . They can exhibit tautomerism, existing in equilibrium between thione and thiol forms .Scientific Research Applications

Synthesis and Spectroscopic Properties

A study on the synthesis and spectroscopic properties of thiourea derivatives, including those related to 4-fluoro-3-methylphenylthiourea, demonstrated their potential as antimicrobial agents with antibiofilm properties. These compounds showed significant antipathogenic activity against strains like Pseudomonas aeruginosa and Staphylococcus aureus, which are known for their ability to grow in biofilms. The study suggests that the structural modification of thiourea derivatives can lead to the development of novel anti-microbial agents (Carmen Limban, L. Marutescu, M. Chifiriuc, 2011).

Antiproliferative Activity

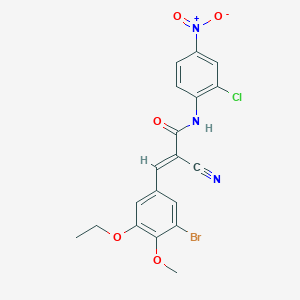

Research into bisthiourea derivatives of dipeptide conjugated to fluoro-substituted benzodioxazoles has shown promising anti-inflammatory and antimicrobial properties. These molecules exhibited significant in vitro activity against various pathogens and were highlighted for their potential as novel therapeutic agents. The presence of fluorine atoms in the thiourea moiety contributed to their efficacy, suggesting the role of fluorine in enhancing biological activity (H. Kumara, D. M. Suyoga Vardhan, J. Kumar, D. Gowda, 2017).

DNA Binding and Biological Activities

The synthesis of new nitrosubstituted acyl thioureas, including fluorine-containing derivatives, has been explored for their potential in cancer treatment. Preliminary investigations into their DNA interaction suggest these compounds could possess anti-cancer potencies. Studies demonstrated that these compounds have significant binding constants with DNA, indicating their potential as anticancer agents through interactions with DNA (Shaista Tahir, A. Badshah, Raja Azadar Hussain, et al., 2015).

Electronic and Optical Properties

The influence of fluorination on the backbone of polythiophenes, including derivatives related to this compound, was studied. Fluorination was found to increase the ionization potential without significantly altering the optical band gap, suggesting its utility in tuning electronic properties for applications in organic electronics. The study highlighted the potential of fluorinated polythiophenes in improving charge carrier mobilities, which is crucial for the development of high-performance electronic devices (Z. Fei, Pierre Boufflet, S. Wood, et al., 2015).

Fluoro-materials in Organic Electronics

The application of fluoro-materials, such as those derived from this compound, as an anode buffer layer in organic electroluminescent devices has been investigated. The use of a small molecule fluoro-material demonstrated improvements in device efficiency, operational stability, and reduction in operating voltage. This highlights the role of fluorinated compounds in enhancing the performance of organic light-emitting devices (OLEDs) (D. Gao, Mei-Yee Chan, S. Tong, et al., 2004).

Mechanism of Action

Target of Action

The primary target of (4-fluoro-3-methylphenyl)thiourea is Hematopoietic prostaglandin D synthase . This enzyme plays a crucial role in the biosynthesis of prostaglandin D2, a mediator involved in various physiological and pathological processes including inflammation, allergy, and sleep regulation .

Mode of Action

It’s known that thiourea derivatives can interact with their targets through various mechanisms, often involving the formation of hydrogen bonds with key amino acid residues in the target protein .

Biochemical Pathways

Given its target, it’s likely that this compound affects theprostaglandin biosynthesis pathway . By inhibiting Hematopoietic prostaglandin D synthase, it could potentially reduce the production of prostaglandin D2, thereby modulating the physiological processes regulated by this mediator .

Result of Action

Given its target, it’s likely that this compound modulates the physiological processes regulated by prostaglandin d2, such as inflammation, allergy, and sleep regulation .

Safety and Hazards

Future Directions

Properties

IUPAC Name |

(4-fluoro-3-methylphenyl)thiourea |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9FN2S/c1-5-4-6(11-8(10)12)2-3-7(5)9/h2-4H,1H3,(H3,10,11,12) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XYVGPDSMFNFXMU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)NC(=S)N)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9FN2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

184.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

929562-31-2 |

Source

|

| Record name | (4-fluoro-3-methylphenyl)thiourea | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3,5-dimethyl-N-[2-[3-[(4-methylphenyl)methylsulfanyl]indol-1-yl]ethyl]benzamide](/img/structure/B2413871.png)

![N-(2-chlorophenyl)-2-[3-(2-methylpropyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide](/img/structure/B2413875.png)

![4-bromo-1-isobutyl-3-[(2,2,2-trifluoroethoxy)methyl]-1H-pyrazole](/img/structure/B2413878.png)

![8-[(2,6-Dimethylmorpholin-4-yl)methyl]-1,3-dimethyl-7-(2-morpholin-4-ylethyl)purine-2,6-dione](/img/structure/B2413881.png)

![N-(5-oxido-2-(o-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)cyclopropanecarboxamide](/img/structure/B2413886.png)

![N-(2-(5-benzyl-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-4-(N,N-dimethylsulfamoyl)benzamide](/img/structure/B2413887.png)

![N-(3-chloro-4-methylphenyl)-2-(4-oxopyrido[3',2':4,5]thieno[3,2-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2413888.png)

![2-[(E)-2-Phenylethenyl]sulfonyl-3,4,6,7,8,8a-hexahydro-1H-pyrrolo[1,2-a]pyrazine](/img/structure/B2413889.png)